molecular formula C12H23NO4 B1445714 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid CAS No. 204514-21-6

2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid

Cat. No. B1445714
M. Wt: 245.32 g/mol
InChI Key: MAGZMMZGWAGCSJ-UHFFFAOYSA-N
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Description

“2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid” is a chemical compound with the CAS Number: 204514-21-6 . It has a molecular weight of 245.32 . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “2-{[(tert-butoxycarbonyl)amino]methyl}-2-ethylbutanoic acid” and its InChI Code is "1S/C12H23NO4/c1-6-12(7-2,9(14)15)8-13-10(16)17-11(3,4)5/h6-8H2,1-5H3,(H,13,16)(H,14,15)" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.32 . It is typically stored at 4°C and is available in powder form .

Scientific Research Applications

Biosynthesis of Green Chemicals

A significant application of compounds related to "2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid" is in the biosynthesis of green chemicals. The biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon sources has been explored as a means to produce biobased building blocks for polymer synthesis. This process involves bioconversion steps that are environmentally friendly alternatives to conventional chemical synthesis, potentially replacing petrochemicals as the carbon source for a variety of chemicals (Rohwerder & Müller, 2010).

Advances in Organic Synthesis

The compound has also found applications in organic synthesis, demonstrating the versatility of tertiary carbon atom-containing acids in creating complex molecules. For instance, the synthesis of orthogonally protected phosphonobutyric acid as a phosphatase-stable phosphothreonine mimetic illustrates the compound's utility in synthesizing biologically relevant molecules (Liu et al., 2009). Furthermore, research into the synthesis of γ-fluorinated α-amino acids using hydroxy-pinanone as an auxiliary showcases the compound's role in producing amino acid derivatives with potential pharmaceutical applications (Laue et al., 2000).

Polymer Research

In polymer research, the synthesis of degradable polycarbonates derived from dihydroxybutyric acid, where related compounds serve as monomers, highlights the potential for creating environmentally benign materials. Such polymers could be used in biocompatible and biodegradable applications, offering an alternative to traditional plastics (Tsai et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-ethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-6-12(7-2,9(14)15)8-13-10(16)17-11(3,4)5/h6-8H2,1-5H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGZMMZGWAGCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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